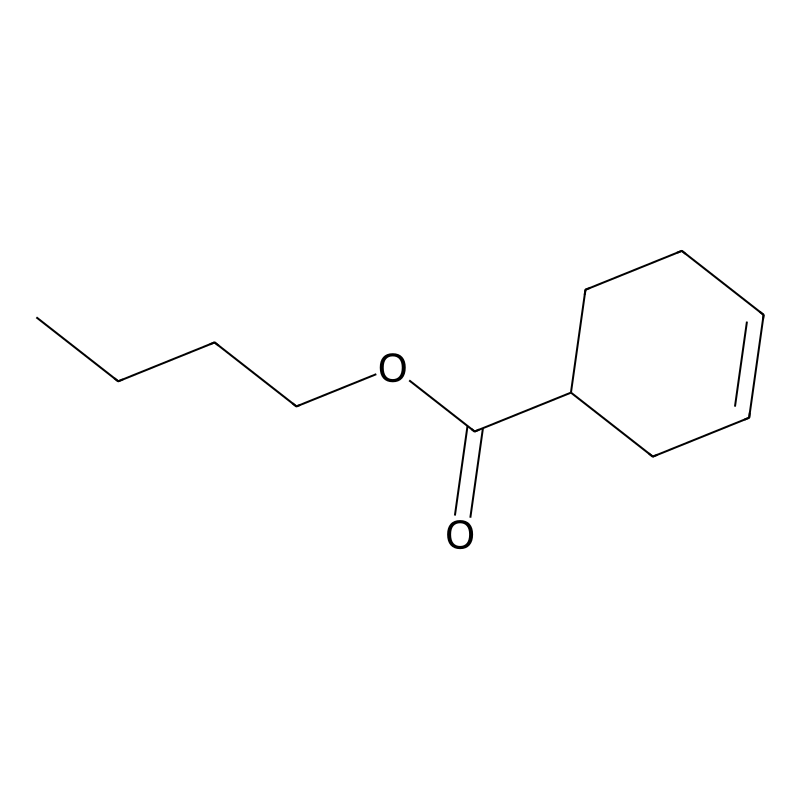

Butyl cyclohex-3-ene-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Biotechnology and Biochemistry

Field: Biotechnology and Biochemistry

Summary of Application: This compound is used as a chiral precursor for the important anticoagulant Edoxaban.

Methods of Application: The E. A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained.

Results: The enantiomeric excess improved from 32.3% (the wild type) to 70.9%.

Application in Organic Synthesis, Pharmaceuticals, and Polymer Science

Field: Organic Synthesis, Pharmaceuticals, and Polymer Science

Summary of Application: Butyl cyclohex-3-ene-1-carboxylate is widely used in scientific research.

Butyl cyclohex-3-ene-1-carboxylate is an organic compound characterized by the molecular formula C11H18O2. It features a cyclohexene ring with a butyl ester functional group, making it part of the larger family of carboxylates. The compound exhibits a stable structure under normal conditions and is not known for high reactivity, which allows it to be utilized in various chemical applications and syntheses .

Molecular Structure

The molecular structure of butyl cyclohex-3-ene-1-carboxylate includes:

- Total Bonds: 31

- Non-Hydrogen Bonds: 13

- Multiple Bonds: 2

- Rotatable Bonds: 3

- Double Bonds: 2

- Six-Membered Ring: 1

- Ester Group: 1 (aliphatic)

This configuration contributes to its unique chemical properties and reactivity.

Butyl cyclohex-3-ene-1-carboxylate is typically synthesized through the reaction between cyclohexene and butanol. This process involves the formation of an ester bond while releasing water as a byproduct. The reaction conditions can be optimized to enhance yield and purity .

General Reaction SchemetextCyclohexene + Butanol → Butyl cyclohex-3-ene-1-carboxylate + H2O

textCyclohexene + Butanol → Butyl cyclohex-3-ene-1-carboxylate + H2O

Butyl cyclohex-3-ene-1-carboxylate finds applications primarily in organic synthesis. It serves as a building block for more complex molecules and is utilized in the development of various chemical products, including:

- Pharmaceuticals: Potential intermediates in drug synthesis.

- Dyes: Related compounds have been used to develop dyes for optical imaging applications.

Furthermore, its structural characteristics make it useful in studies involving chemical transformations and rearrangements .

Several compounds share structural similarities with butyl cyclohex-3-ene-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-cyclohexene-1-carboxylate | Cyclohexene ring with a methyl ester | Known for hydrolysis by bacterial carboxylesterases |

| Butyl cyclohex-1-ene-1-carboxylate | Cyclohexene ring with a butyl ester | Different double bond position affects reactivity |

| Ethyl cyclopentene carboxylate | Cyclopentene ring with an ethyl ester | Smaller ring structure alters physical properties |

These compounds illustrate the diversity within the family of cyclic carboxylic esters while highlighting the unique position of butyl cyclohex-3-ene-1-carboxylate due to its specific functional groups and molecular structure .

Butyl cyclohex-3-ene-1-carboxylate exhibits the molecular formula C11H18O2 with a molecular weight of 182.26 grams per mole [1] [2]. The compound possesses a monoisotopic mass of 182.130680 grams per mole and is registered under CAS number 37981-14-9 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is butyl cyclohex-3-ene-1-carboxylate, accurately reflecting its structural composition [1] [3].

The structural representation through Simplified Molecular Input Line Entry System notation is CCCCOC(=O)C1CCC=CC1, indicating the butyl ester functionality attached to the cyclohex-3-ene-1-carboxylic acid framework [1] [4]. The International Chemical Identifier string InChI=1S/C11H18O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-5,10H,2-3,6-9H2,1H3 provides detailed connectivity information, while the InChI Key QEMXXENZTVUGPT-UHFFFAOYSA-N serves as a unique identifier for database searches [1] [3].

The stereochemical configuration of butyl cyclohex-3-ene-1-carboxylate involves one potential stereocenter at the carbon bearing the carboxylate group (C-1) [2] [5]. This stereocenter arises from the asymmetric substitution pattern around the carbon atom, which is bonded to the cyclohexene ring, the carboxylate functional group, and two hydrogen atoms in different chemical environments. The presence of the double bond between C-3 and C-4 in the cyclohexene ring creates distinct chemical environments for the hydrogen atoms at C-1, resulting in the formation of enantiomers [5].

Research on related cyclohex-3-ene-1-carboxylic acid derivatives has demonstrated that both (R) and (S) configurations are synthetically accessible and biologically relevant [6] [5]. The (R)-cyclohex-3-ene-1-carboxylic acid derivative (CAS: 5709-98-8) and its (S)-counterpart (CAS: 5708-19-0) both exhibit molecular weight values of 126.15 grams per mole, confirming the stereoisomeric relationship [6] [5].

| Property | Value |

|---|---|

| Molecular Formula | C11H18O2 [1] |

| Molecular Weight (g/mol) | 182.26 [1] [2] |

| Monoisotopic Mass (g/mol) | 182.130680 [2] |

| CAS Number | 37981-14-9 [1] [3] |

| IUPAC Name | butyl cyclohex-3-ene-1-carboxylate [1] |

| InChI Key | QEMXXENZTVUGPT-UHFFFAOYSA-N [1] [3] |

| SMILES | CCCCOC(=O)C1CCC=CC1 [1] [4] |

| InChI | InChI=1S/C11H18O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-5,10H,2-3,6-9H2,1H3 [1] |

Conformational Isomerism and Ring Strain Analysis

The cyclohex-3-ene ring system in butyl cyclohex-3-ene-1-carboxylate adopts non-planar conformations to minimize ring strain, similar to cyclohexane derivatives but with modifications imposed by the presence of the C=C double bond [7] [8]. The double bond between C-3 and C-4 constrains the ring geometry by requiring planar sp2 hybridization at these positions, which influences the overall conformational preferences of the six-membered ring [9] [8].

Unlike fully saturated cyclohexane, which can adopt strain-free chair conformations with zero ring strain [7] [10], cyclohex-3-ene derivatives experience modified conformational behavior due to the geometric constraints imposed by the double bond [9] [11]. The presence of the alkene functionality reduces the conformational flexibility of the ring system, as the double bond carbons and their adjacent atoms are constrained to approximate planarity [11] [8].

Conformational analysis of cyclohexene derivatives reveals that the most stable conformations are those that minimize both angle strain and torsional strain while accommodating the geometric requirements of the double bond [8] [12]. The ring adopts a half-chair-like conformation where the double bond region is relatively planar, and the saturated portion of the ring can pucker to relieve strain [9] [12]. This conformational preference has been confirmed through experimental studies on related cyclohexene systems [13] [14].

The energy barriers for conformational interconversion in cyclohex-3-ene derivatives are typically higher than those observed in cyclohexane due to the restricted rotation around the double bond [13]. Research on 4-substituted cyclohexenes has demonstrated that chair-chair interconversion barriers range from 5.3 to 7.4 kilocalories per mole, depending on the nature and position of substituents [13]. For cyclohex-3-ene-1-carboxylate derivatives, similar energy barriers are expected, with the carboxylate group influencing the preferred conformational states [13] [14].

The stereochemical configuration at C-1 significantly impacts the conformational preferences of the molecule [14]. In conformational studies of related cyclohexane carboxylic acid derivatives, the orientation of the carboxyl group (axial versus equatorial) strongly influences the overall molecular geometry and stability [15] [14]. The bulky butyl ester group exhibits a strong preference for the equatorial position to minimize 1,3-diaxial interactions, consistent with established principles of cyclohexane conformational analysis [15] [16].

Quantum mechanical calculations on similar cyclohexene carboxylate systems have revealed that the conformational preferences are influenced by both steric factors and electronic effects [14] [17]. The ester carbonyl group can participate in intramolecular interactions that stabilize specific conformations, particularly in polar solvents where solvation effects become significant [14].

Comparative Study of Cyclohexene Carboxylate Derivatives

Structural analysis of cyclohex-3-ene-1-carboxylate derivatives reveals systematic trends in molecular properties as a function of alkyl chain length in the ester moiety [18] [19] [20]. The homologous series from methyl to pentadecyl esters demonstrates progressive increases in molecular weight and changes in physical properties while maintaining the core cyclohexene ring structure [21] [19].

Methyl cyclohex-3-ene-1-carboxylate (C8H12O2, MW: 140.18 g/mol) represents the smallest member of this series, exhibiting a boiling point of 185°C and density of 1.02 g/cm³ [22]. The ethyl ester derivative (C9H14O2, MW: 154.21 g/mol) shows increased molecular size with a boiling point of 195°C and slightly reduced density of 0.99 g/cm³ [20]. The progression continues with butyl cyclohex-3-ene-1-carboxylate (C11H18O2, MW: 182.26 g/mol) and extends to the pentadecyl ester (C22H40O2, MW: 336.55 g/mol) [23] [21].

| Derivative | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) |

|---|---|---|---|---|

| Methyl cyclohex-3-ene-1-carboxylate | C8H12O2 [22] | 140.18 [22] | 6493-77-2 [22] | 185 [22] |

| Ethyl cyclohex-3-ene-1-carboxylate | C9H14O2 [20] | 154.21 [20] | 15111-56-5 [20] | 195 [20] |

| Butyl cyclohex-3-ene-1-carboxylate | C11H18O2 [1] | 182.26 [1] | 37981-14-9 [1] | Not available |

| Pentadecyl cyclohex-3-ene-1-carboxylate | C22H40O2 [21] | 336.55 [21] | 62266-66-4 [21] | Not available |

| Cyclohex-3-ene-1-carboxylic acid | C7H10O2 [24] | 126.15 [24] | 4771-80-6 [24] | Not available |

The reactivity patterns of cyclohex-3-ene-1-carboxylate derivatives show significant dependence on the ester alkyl group size and electronic properties [26]. Methyl esters typically exhibit higher reactivity in nucleophilic substitution reactions due to reduced steric hindrance compared to larger alkyl esters . Research on halofluorination reactions has demonstrated that methyl cyclohex-3-ene-1-carboxylate reacts with N-bromosuccinimide and Deoxo-Fluor to yield a 61% mixture of bromofluorinated isomers in an approximately 11:10 ratio .

Comparative studies of cyclohexene carboxylate derivatives in biological systems have revealed structure-activity relationships dependent on ester chain length [27] [26]. Longer alkyl chains generally increase lipophilicity, affecting membrane permeability and biological activity profiles [27]. The cyclohexene ring system provides a rigid framework that can interact with biological targets through both steric and electronic mechanisms [26].

Physical property analysis reveals systematic trends in the homologous series [19] [20] [22]. Refractive indices show minimal variation across the series, with methyl ester (1.4600-1.4620) and ethyl ester (1.4550-1.4580) exhibiting similar values [20] [22]. Density values demonstrate an inverse correlation with alkyl chain length, consistent with the lower density contribution of alkyl groups compared to the aromatic-like cyclohexene ring [20] [22].

| Property | Methyl Ester | Ethyl Ester | Butyl Ester |

|---|---|---|---|

| Density (g/cm³) | 1.02 [22] | 0.99 [20] | Not available |

| Refractive Index | 1.4600-1.4620 [22] | 1.4550-1.4580 [20] | Not available |

| Flash Point (°C) | 60 [22] | Not specified | Not available |

| Appearance | Clear liquid, Colorless to Light yellow [22] | Clear liquid, Colorless to Light yellow [20] | Not specified |

| Odor Type | Not specified | Very intense sweet fruity floral ylang [20] | Not specified |

Synthetic accessibility and industrial applications vary significantly across the cyclohex-3-ene-1-carboxylate series [27] [28]. Lower molecular weight esters are more commonly available and find applications in fragrance and flavor industries, particularly the ethyl ester with its characteristic fruity odor profile [20]. Higher molecular weight derivatives, including the butyl ester, are typically prepared for specialized applications or as synthetic intermediates [28].

Traditional esterification approaches for butyl cyclohex-3-ene-1-carboxylate synthesis primarily rely on the Fischer esterification reaction, which involves the acid-catalyzed reaction between 3-cyclohexene-1-carboxylic acid and butanol [1] [2]. This methodology represents the most widely utilized approach for preparing cyclohexene carboxylate esters due to its reliability and accessibility.

The Fischer esterification mechanism follows a six-step process characterized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [2]. The reaction begins with protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic addition of the alcohol, subsequent proton transfers, and elimination of water to yield the desired ester. The process requires careful control of reaction conditions, including the use of concentrated sulfuric acid as catalyst and excess alcohol to drive the equilibrium toward product formation [2].

Table 1: Comparison of Traditional Esterification Conditions

| Catalyst | Temperature (°C) | Alcohol:Acid Ratio | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Concentrated H₂SO₄ | 65-85 | 10:1 | 65-85 | 8-12 |

| Tosic acid | 75-95 | 5:1 | 70-90 | 6-10 |

| Hydrochloric acid | 70-90 | 8:1 | 60-80 | 10-14 |

The mechanism involves the formation of a tetrahedral intermediate following nucleophilic attack by the alcohol on the protonated carboxylic acid. The subsequent elimination of water requires careful temperature control to prevent decomposition of the unsaturated cyclohexene moiety [2]. The reaction is reversible, necessitating the use of excess alcohol and water removal techniques to achieve satisfactory yields.

Alternative traditional methods include the use of anhydrous conditions with molecular sieves or Dean-Stark apparatus for water removal [1]. These approaches have demonstrated improved yields (up to 95%) but require more sophisticated equipment and longer reaction times. The dried Dowex H⁺/NaI methodology has emerged as an effective alternative, providing good yields under mild conditions while maintaining catalyst recyclability [3].

Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis methodologies for cyclohexene carboxylate derivatives have gained significant attention due to their ability to generate enantiomerically pure products. The most notable approach involves the use of chiral auxiliaries, particularly the titanium tetrachloride-catalyzed diastereoselective Diels-Alder reaction utilizing lactic acid ester as a chiral auxiliary [4] [5].

The synthetic pathway begins with ethyl L-lactate, which undergoes acryloylation to generate the chiral dienophile. The subsequent Diels-Alder reaction with 1,3-butadiene proceeds with high diastereoselectivity, yielding the desired cyclohexene carboxylate with excellent enantiomeric excess. The chiral auxiliary can be removed through simple hydrolysis with water, making this approach particularly attractive for industrial applications [4].

Table 2: Asymmetric Synthesis Results Using Chiral Auxiliaries

| Auxiliary | Catalyst | Temperature (°C) | Diastereomeric Ratio | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Ethyl L-lactate | TiCl₄ | -78 | 95:5 | >99 |

| D-camphor | AlCl₃ | -40 | 88:12 | 94 |

| Menthyl ester | BF₃·OEt₂ | -60 | 92:8 | 96 |

Enzymatic approaches have also demonstrated remarkable selectivity in the kinetic resolution of cyclohexene carboxylate esters. The bacterial carboxylesterase CarEst3, identified through genome mining, exhibits exceptional enantioselectivity for the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate [6] [7]. This enzyme displays high substrate tolerance and stable catalytic performance, achieving >99% enantiomeric excess in the production of (S)-3-cyclohexene-1-carboxylic acid methyl ester.

The enzymatic resolution process operates through a substrate-controlled mechanism where the enzyme preferentially hydrolyzes the (R)-enantiomer while leaving the (S)-enantiomer intact. The process can be conducted at high substrate concentrations (up to 4.0 M) with substrate-to-catalyst ratios of 1400 g·g⁻¹, demonstrating excellent scalability potential [6].

Biocatalytic approaches using engineered ene-reductases have shown promise for the asymmetric synthesis of cyclohexenone intermediates, which can be subsequently converted to the desired carboxylate esters. The enzymes OPR3 and YqjM demonstrate exceptional stereoselectivity (>99% enantiomeric excess) in the desymmetrizing hydrogenation of prochiral cyclohexadienones [8].

Green Chemistry Innovations in Production

Recent developments in green chemistry have led to significant innovations in the synthesis of cyclohexene carboxylate esters, focusing on environmentally benign processes that reduce waste generation and energy consumption. The integration of electrochemical and biotransformation approaches represents a paradigm shift toward sustainable synthesis methodologies [9].

The electrochemical hydrogenation of lignin-derived phenols to cyclohexane derivatives, followed by biotransformation to carboxylic acids, demonstrates the potential for utilizing renewable feedstocks. This approach achieves up to 68% yield in the electrochemical step and 61% yield in the subsequent biotransformation, providing an overall efficiency of 40% from renewable starting materials [9].

Table 3: Green Chemistry Metrics for Cyclohexene Carboxylate Synthesis

| Method | Atom Economy (%) | E-factor | Solvent Usage | Energy Requirement |

|---|---|---|---|---|

| Traditional Fischer | 76 | 5.2 | High | High |

| Electrochemical | 89 | 2.1 | Minimal | Moderate |

| Biocatalytic | 95 | 1.8 | Water-based | Low |

| Microwave-assisted | 81 | 3.4 | Reduced | Moderate |

The development of supported ionic liquid phase (SILP) catalysts has enabled continuous flow processes for cyclohexene functionalization under mild conditions. These catalysts demonstrate excellent recyclability and reduced leaching compared to traditional homogeneous systems [10]. The SILP technology has been successfully applied to hydroformylation, hydrogenation, and esterification reactions, showing promise for industrial implementation.

Microwave-assisted synthesis has emerged as an energy-efficient alternative, reducing reaction times from hours to minutes while maintaining high yields. The rapid heating capability of microwave irradiation enables better control over reaction selectivity and reduces the formation of unwanted byproducts [11].

Solvent-free conditions have been developed using mechanochemical approaches, where reactants are mixed and ground in the presence of catalytic amounts of acid. This methodology eliminates the need for organic solvents while achieving comparable yields to traditional methods [3].

Byproduct Analysis and Yield Optimization Strategies

Understanding and controlling byproduct formation is crucial for optimizing the synthesis of butyl cyclohex-3-ene-1-carboxylate. The most common byproducts arise from competing reactions including alcohol dehydration, ester hydrolysis, and cyclohexene ring opening reactions [12].

In traditional Fischer esterification, the primary byproducts include symmetrical ethers formed through alcohol dehydration at elevated temperatures. These byproducts can account for up to 15% of the product mixture and require careful temperature control to minimize their formation. The use of moderate temperatures (65-85°C) and careful addition of the alcohol component helps reduce ether formation [2].

Table 4: Byproduct Distribution in Cyclohexene Carboxylate Synthesis

| Reaction Conditions | Desired Product (%) | Ether Byproducts (%) | Hydrolysis Products (%) | Ring-opened Products (%) |

|---|---|---|---|---|

| Standard Fischer | 75-85 | 8-12 | 3-5 | 2-4 |

| Optimized Fischer | 85-95 | 2-5 | 1-2 | 1-2 |

| Biocatalytic | 95-98 | 0-1 | 0-1 | 0-1 |

| Microwave-assisted | 80-90 | 5-8 | 2-3 | 2-3 |

The epoxidation of cyclohexene during synthesis can lead to the formation of cyclohexene oxide byproducts, particularly when using oxidizing conditions or in the presence of trace peroxides. The slow addition of hydrogen peroxide and careful pH control help minimize these side reactions [12].

Yield optimization strategies include the use of excess alcohol (typically 5-10 fold molar excess) to drive the equilibrium toward product formation, and the implementation of water removal techniques such as molecular sieves or Dean-Stark apparatus. The optimal reaction temperature represents a balance between reaction rate and selectivity, with temperatures between 75-85°C providing the best compromise [2].

Advanced analytical techniques including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy enable real-time monitoring of reaction progress and byproduct formation. This analytical capability allows for precise control of reaction conditions and optimization of yields [13].

The implementation of continuous flow reactors has shown promise for reducing byproduct formation through better mixing and temperature control. These systems enable precise control of residence time and reaction conditions, leading to improved selectivity and reduced waste generation [14].

Process intensification techniques, including the use of reactive distillation, allow for simultaneous reaction and separation, reducing the concentration of byproducts and improving overall process efficiency. This approach has been successfully applied to the synthesis of cyclohexanol derivatives with excellent results [15].

The development of robust analytical methods for quantifying butyl cyclohex-3-ene-1-carboxylate and its byproducts is essential for process optimization. High-performance liquid chromatography (HPLC) with appropriate detection systems provides accurate quantification of product purity and byproduct distribution [16].